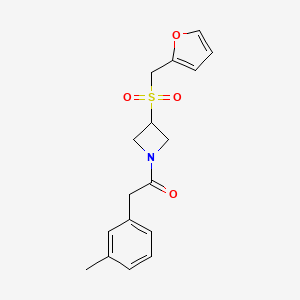

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone

Description

Properties

IUPAC Name |

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13-4-2-5-14(8-13)9-17(19)18-10-16(11-18)23(20,21)12-15-6-3-7-22-15/h2-8,16H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCLVCKHWDFFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Furan-2-ylmethyl Sulfonyl Intermediate: This step involves the sulfonylation of furan-2-ylmethanol using a sulfonyl chloride reagent under basic conditions.

Azetidine Ring Formation: The intermediate is then reacted with an azetidine derivative to form the azetidin-1-yl moiety.

Coupling with m-Tolyl Ethanone: Finally, the azetidine intermediate is coupled with m-tolyl ethanone under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

Oxidation: The furan ring and the tolyl group can be oxidized under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the furan and tolyl groups.

Reduction: Sulfide derivatives of the sulfonyl group.

Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is C19H20N2O4S, with a molecular weight of 372.4 g/mol. Its structure allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

Key Structural Features

- Furan Ring : Enhances reactivity and biological activity.

- Azetidine Moiety : Known for versatility in medicinal applications.

- Sulfonyl Group : Facilitates strong interactions with protein active sites.

Medicinal Chemistry

This compound is being investigated as a potential pharmacophore in drug design. Its unique structural features allow it to interact with various molecular targets, potentially leading to the development of new therapeutic agents.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activities. For instance, sulfonamide derivatives can inhibit tumor growth by targeting pathways involved in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway.

Materials Science

This compound may also find applications in the development of novel materials with specific electronic or optical properties. The unique combination of functional groups could lead to innovative materials tailored for specific applications.

Organic Synthesis

In organic synthesis, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.

Interaction with Biological Targets

This compound has shown promise in:

- Enzyme Inhibition : The sulfonyl group interacts with active sites of enzymes.

- Receptor Modulation : Potentially modulates receptor activity involved in various biological processes.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the anticancer potential of azetidine derivatives similar to this compound. The study demonstrated that these compounds could inhibit cancer cell proliferation by targeting specific signaling pathways .

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing derivatives of this compound and evaluating their biological activity. Results indicated that modifications to the azetidine ring could enhance the compound's efficacy against certain cancer types, suggesting a pathway for developing more potent therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Azetidine/Ethanone Scaffold

1-(3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1797342-26-7)

- Molecular Formula: C₁₈H₁₇FNO₅S₂

- Key Differences :

- Replaces the furan-2-ylmethyl sulfonyl group with a 4-fluorophenyl sulfonyl group.

- Contains an additional sulfonyl group on the phenyl ring.

- Fluorine substitution may enhance metabolic stability compared to the furan-containing target compound .

1-(azepan-1-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone (CAS 743451-85-6)

- Molecular Formula : C₂₀H₂₆N₄O₂S

- Key Differences: Azepane (7-membered ring) instead of azetidine (4-membered ring). Methoxyphenyl-substituted triazole replaces m-tolyl ethanone.

- Methoxy group may alter electronic properties and bioavailability compared to methyl .

Heterocycle and Functional Group Modifications

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Molecular Formula : C₂₉H₂₀F₂N₄O₃S

- Key Differences :

- Triazole core instead of azetidine.

- Difluorophenyl and phenyl sulfonyl substituents.

- Implications :

1-(3,4-Dihydroxy-phenyl)-2-(7-methoxy-1-methyl-1,3,4,9-tetrahydro-beta-carbolin-2-yl)-ethanone

- Molecular Formula : C₂₁H₂₀N₂O₄

- Key Differences :

- Beta-carboline (indole-derived) scaffold replaces azetidine.

- Dihydroxyphenyl and methoxy groups.

- Implications :

Physicochemical and Pharmacokinetic Properties

Notes:

- The target compound’s sulfonyl group reduces LogP compared to non-sulfonated analogs, suggesting moderate hydrophilicity.

- Azetidine’s ring strain may lower thermal stability relative to azepane derivatives .

Biological Activity

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a furan ring, an azetidine moiety, and a sulfonyl group, which together enhance its reactivity and interaction with biological targets.

Structural Characteristics

The molecular formula for this compound is , and it has a molecular weight of 372.4 g/mol. The unique combination of functional groups allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to the sulfonyl group, which can facilitate strong interactions with protein active sites. This may lead to the inhibition of specific enzymes or modulation of receptor activities. The presence of the indole moiety may also contribute to anti-cancer and anti-inflammatory effects, as indole derivatives are often associated with such pharmacological properties.

Antitumor Effects

Research indicates that compounds with similar structural features exhibit significant antitumor activities. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. The mechanism often involves blocking mitogen-activated protein kinase (MAPK) pathways, which are crucial in regulating cell proliferation and survival .

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored through various in vitro studies. Compounds featuring furan and azetidine structures have demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies typically employ agar disc-diffusion methods to assess antibacterial efficacy .

Case Studies

- Antitumor Activity : A study investigated the effects of related sulfonamide compounds on malignant pleural mesothelioma (MPM). The combination of trametinib (a MAPK inhibitor) and 4-methylumbelliferone (an HA synthesis inhibitor) showed enhanced antitumor effects, suggesting that similar mechanisms may be applicable to this compound .

- Antimicrobial Testing : In a separate study, derivatives with furan rings were tested against common pathogens. Results indicated that compounds with structural similarities to this compound exhibited significant inhibition against E. coli at concentrations as low as 1 mM .

Synthesis Pathway

The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common synthetic route includes:

- Formation of the azetidine ring.

- Introduction of the sulfonyl group via sulfonation reactions.

- Coupling with furan derivatives to yield the final product.

This multi-step synthesis allows for precise control over the molecular architecture while optimizing yields.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone?

Answer:

A plausible synthetic route involves sulfonylation of an azetidine precursor. For example:

Sulfonylation : React 3-(furan-2-ylmethylthio)azetidine with an oxidizing agent (e.g., m-CPBA) to form the sulfonyl derivative .

Acylation : Couple the sulfonylated azetidine with 2-(m-tolyl)acetyl chloride under basic conditions (e.g., using triethylamine in anhydrous DCM) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for high purity (>95%) .

Basic: How should researchers characterize this compound’s purity and structure?

Answer:

Employ a multi-technique approach:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolve 3D conformation and validate stereochemistry .

Advanced: What experimental design considerations are critical for assessing its biological activity?

Answer:

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying sulfonyl substituents) to identify pharmacophoric elements .

- Counteract False Positives : Use orthogonal assays (e.g., SPR, thermal shift) to confirm binding .

Advanced: How can contradictory bioactivity data between studies be resolved?

Answer:

Potential causes and solutions:

- Purity Discrepancies : Re-analyze compound purity via HPLC-MS. Trace solvents (e.g., DMSO) may interfere with assays .

- Assay Conditions : Standardize buffer pH, temperature, and incubation time. For example, sulfone stability varies in acidic media .

- Cellular vs. Cell-Free Systems : Confirm target engagement in both systems; cellular permeability differences may explain contradictions .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhaling dust/aerosols .

- Spill Management : Neutralize with inert absorbent (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for acylation efficiency .

- Solvent Optimization : Replace DCM with greener solvents (e.g., 2-MeTHF) to improve sustainability .

- Process Monitoring : Use in-situ FTIR to track reaction progress and minimize byproducts .

Advanced: What computational methods predict this compound’s metabolic stability?

Answer:

- In Silico Tools :

- Experimental Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes) .

Basic: How should researchers store this compound to ensure stability?

Answer:

- Short-Term : Store at –20°C in amber vials under argon to prevent oxidation .

- Long-Term : Lyophilize and keep at –80°C with desiccants (silica gel) to avoid hydrolysis .

Advanced: What strategies resolve spectral overlaps in NMR analysis?

Answer:

- Advanced NMR Techniques :

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to shift residual proton signals away from key peaks .

Advanced: How can researchers evaluate its potential as a drug candidate?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.